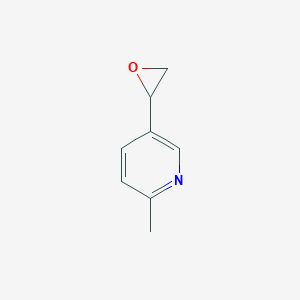

2-Methyl-5-(oxiran-2-yl)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of organic and medicinal chemistry. lifechemicals.comresearchgate.netrsc.org Its prevalence is underscored by its presence in a vast array of natural products, including vitamins like nicotinamide (B372718) and pyridoxine (B80251) (vitamin B6), as well as numerous alkaloids. lifechemicals.com In the realm of pharmaceuticals, the pyridine scaffold is a privileged structure, found in a significant number of FDA-approved drugs. lifechemicals.comresearchgate.netrsc.org This widespread application stems from several key characteristics of the pyridine moiety.

The nitrogen atom within the pyridine ring imparts a degree of polarity and basicity, which can enhance the solubility and bioavailability of drug candidates. researchgate.netnih.gov Furthermore, the aromatic nature of the pyridine ring allows it to participate in various non-covalent interactions, such as π–π stacking, which are crucial for molecular recognition and binding to biological targets. nih.gov From a synthetic standpoint, the pyridine ring is highly versatile. It can undergo a range of chemical transformations, including electrophilic and nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at specific positions. nih.gov This adaptability makes functionalized pyridines invaluable building blocks for the construction of complex molecular architectures in drug discovery and materials science. lifechemicals.comresearchgate.net

The Oxirane Moiety as a Versatile Building Block in Chemical Transformations

The oxirane, or epoxide, is a three-membered cyclic ether characterized by significant ring strain. fiveable.me This inherent strain makes the oxirane ring highly susceptible to ring-opening reactions when treated with a wide variety of nucleophiles, including alcohols, amines, and thiols. fiveable.me This reactivity is the cornerstone of the oxirane's utility as a versatile building block in organic synthesis. fiveable.me

The ring-opening of oxiranes provides a powerful method for the stereospecific introduction of two adjacent functional groups. This capability is of paramount importance in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is often a critical determinant of biological activity. Furthermore, the ability of oxiranes to form new carbon-heteroatom and carbon-carbon bonds upon ring-opening allows for the construction of diverse and intricate molecular frameworks. fiveable.me

Conceptual Integration of Pyridine and Oxirane Functionalities in Contemporary Chemical Research

The conceptual integration of a pyridine ring and an oxirane moiety within a single molecule, as exemplified by 2-Methyl-5-(oxiran-2-yl)pyridine, creates a bifunctional scaffold with significant potential in contemporary chemical research. This combination brings together the electronic properties and biological relevance of the pyridine core with the synthetic versatility of the oxirane ring.

The pyridine nitrogen can influence the reactivity of the appended oxirane ring through electronic effects, potentially modulating its susceptibility to nucleophilic attack. Conversely, the oxirane can serve as a reactive handle for the elaboration of the pyridine scaffold, enabling the synthesis of a wide range of derivatives with tailored properties. This synergistic interplay between the two functionalities opens up new avenues for the design and synthesis of novel compounds with potential applications in medicinal chemistry, catalysis, and materials science. The strategic placement of the methyl group on the pyridine ring further refines the electronic and steric properties of the molecule, offering additional control over its reactivity and interactions.

Interactive Data Table: Physicochemical Properties of 2-Methyl-5-(oxiran-2-yl)pyridine

| Property | Value |

| IUPAC Name | 2-methyl-5-(oxiran-2-yl)pyridine |

| CAS Number | 145908-63-0 sigmaaldrich.cn |

| Molecular Formula | C₈H₉NO sigmaaldrich.cn |

| Molecular Weight | 135.17 g/mol sigmaaldrich.cn |

| Physical Form | Liquid sigmaaldrich.cn |

| Storage Temperature | -10 °C sigmaaldrich.cn |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(oxiran-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-2-3-7(4-9-6)8-5-10-8/h2-4,8H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDYZYNGKZDEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 5 Oxiran 2 Yl Pyridine and Analogous Pyridine Oxirane Systems

Direct Synthetic Routes to Pyridine-Substituted Oxiranes

Direct methods focus on introducing the oxirane ring onto a pyridine (B92270) scaffold that already possesses the necessary precursor functionality, typically a carbon-carbon double bond. These routes are often favored for their efficiency and are amenable to various substitution patterns on the pyridine ring.

The epoxidation of an alkene is a fundamental transformation for creating an oxirane ring. In the context of pyridine-containing alkenes, such as 2-methyl-5-vinylpyridine (B86018), achieving stereoselectivity is crucial for accessing enantiomerically pure final products. A variety of catalytic systems have been developed for this purpose.

One prominent approach involves the use of metal-based catalysts. For instance, manganese porphyrin complexes have been studied as catalysts for the epoxidation of various alkenes using iodosylbenzene as the oxygen donor. nih.gov While these systems can achieve high yields (ranging from 20% to 88% depending on the alkene), achieving high stereoselectivity can be challenging and often requires specifically designed chiral catalysts. nih.gov

Another powerful system for epoxidation utilizes methyltrioxorhenium (MTO) as a catalyst with aqueous hydrogen peroxide as an environmentally benign oxidant. organic-chemistry.orgsigmaaldrich.com The efficiency of this system can be significantly enhanced by the addition of nitrogen-containing ligands. The addition of 3-cyanopyridine (B1664610), for example, has been shown to increase the catalytic efficiency, leading to high isolated yields of the desired epoxides. organic-chemistry.orgsigmaaldrich.com For alkenes that yield acid-sensitive epoxides, a mixture of pyridine and 3-cyanopyridine can be employed as additives to modulate the reaction conditions and preserve the product. sigmaaldrich.com

Organocatalysis offers a metal-free alternative for epoxidation. Ketones such as 2,2,2-trifluoroacetophenone (B138007) can catalyze the epoxidation of a wide range of mono-, di-, and trisubstituted olefins using hydrogen peroxide as the oxidant, often with high chemoselectivity and yield. organic-chemistry.org

Table 1: Catalytic Systems for the Epoxidation of Alkenes

| Catalyst System | Oxidant | Key Features & Additives | Reference |

|---|---|---|---|

| Manganese(III) Porphyrin Cages | Iodosylbenzene (PhIO) | Can achieve high yields; stereoselectivity depends on chiral catalyst design. | nih.gov |

| Methyltrioxorhenium (MTO) | Hydrogen Peroxide (H₂O₂) | Efficiency improved by 3-cyanopyridine; pyridine can be added for acid-sensitive products. | organic-chemistry.orgsigmaaldrich.com |

| 2,2,2-Trifluoroacetophenone | Hydrogen Peroxide (H₂O₂) | Metal-free organocatalytic system with high chemoselectivity. | organic-chemistry.org |

Before epoxidation can occur, a vinyl group (or a related precursor) must be installed on the pyridine ring at the desired position. The inherent electronic properties of the pyridine ring make regioselective C-H functionalization a significant challenge. nih.govresearchgate.net However, several innovative strategies have emerged to overcome this.

One powerful technique is the Minisci reaction, which involves the reaction of a protonated heterocycle with a radical source. This method can be used for the decarboxylative alkylation of pyridines. A notable advancement involves using a simple maleate-derived blocking group that directs the Minisci-type reaction to the C-4 position with high selectivity, providing a practical route to 4-alkylated pyridines. chemrxiv.org While this specific example targets the 4-position, the principles of using directing or blocking groups are broadly applicable.

The functionalization of pyridine N-oxides provides an alternative entry point. The N-oxide activates the pyridine ring towards different reactivity patterns. For instance, palladium-catalyzed C-H activation of pyridine N-oxides can be used to introduce aryl or alkenyl groups at the C-2 position. mdpi.com The N-oxide can then be removed in a subsequent step.

More recent methods focus on the temporary dearomatization of the pyridine ring to enable regioselective functionalization. nih.govresearchgate.net These strategies involve converting the pyridine into a more electron-rich intermediate, which then undergoes selective reaction with an electrophile before the aromaticity is restored. nih.gov Such mild protocols are compatible with complex molecules and allow for the introduction of various functional groups that can be converted into an oxirane precursor. nih.govresearchgate.net

Strategies for the Formation of the 2-Methyl-5-(oxiran-2-yl)pyridine Framework

Convergent syntheses involve the construction of the pyridine ring from acyclic precursors. Classic methods like the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis could theoretically be adapted for this purpose. nih.gov In such a scenario, one of the starting materials, for example, the β-ketoester or the enamine equivalent in a Hantzsch-type synthesis, would need to incorporate a protected or stable oxirane moiety or a precursor that can withstand the cyclization conditions.

More modern approaches utilize [4+2] cycloaddition reactions. nih.gov A three-component synthesis has been developed based on the Diels-Alder reaction of 2-azadienes. These azadienes, formed in situ, react with a suitable dienophile to construct the polysubstituted pyridine ring. nih.gov A convergent synthesis of 2-Methyl-5-(oxiran-2-yl)pyridine would require one of these components to carry the oxirane group through the reaction sequence. The challenge lies in the stability of the epoxide ring under the conditions required for pyridine formation.

Divergent pathways are often more practical and begin with a readily available, appropriately substituted pyridine. For the synthesis of 2-Methyl-5-(oxiran-2-yl)pyridine, a common starting material would be 2-methyl-5-vinylpyridine or a precursor like 2-methyl-5-ethylpyridine.

The synthesis of 2-methyl-5-ethylpyridine (MEP) can be achieved from simple starting materials like the cyclic acetaldehyde (B116499) ammonia (B1221849) trimer (AAT). rsc.orgresearchgate.net The reaction is typically conducted in the presence of a promoter, such as ammonium (B1175870) acetate (B1210297), to adjust the pH, with temperature and reactant concentrations being key parameters. rsc.orgresearchgate.net The ethyl group of MEP can then be converted to a vinyl group through dehydrogenation, setting the stage for epoxidation.

Alternatively, direct α-methylation of pyridines can provide the 2-methyl substituent. A continuous flow method using a column packed with Raney® nickel and a primary alcohol as the methyl source can produce 2-methylpyridines with high regioselectivity and conversion. researchgate.net Once the pre-functionalized pyridine (e.g., 2-methyl-5-vinylpyridine) is in hand, the oxirane ring is formed via epoxidation, as described in section 2.1.1. A direct synthesis of 2-oxiranyl-azaarenes has been demonstrated starting from the corresponding α-methylazaarenes, showcasing a complete divergent route. researchgate.net

Table 2: Comparison of Convergent and Divergent Synthetic Strategies

| Strategy | Description | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| Convergent | Pyridine ring is formed from acyclic precursors, one of which contains the oxirane or a precursor. | Hantzsch synthesis, [4+2] cycloadditions. nih.gov | Potentially shorter route. | Stability of the oxirane ring during cyclization; availability of functionalized precursors. |

| Divergent | A pre-formed substituted pyridine is modified to add the oxirane ring. | Synthesis of substituted pyridine (e.g., MEP), followed by functional group manipulation (e.g., dehydrogenation) and epoxidation. rsc.orgresearchgate.net | More flexible; utilizes well-established pyridine chemistry; avoids harsh conditions on the sensitive oxirane. | Can involve more steps. |

Asymmetric Synthesis and Chiral Resolution Techniques Applied to Pyridine-Oxirane Compounds

Since the oxirane ring in 2-Methyl-5-(oxiran-2-yl)pyridine contains a chiral center, obtaining single enantiomers is often a primary goal for biological applications. This can be achieved either through asymmetric synthesis, which creates a preference for one enantiomer, or by resolving a racemic mixture.

Asymmetric synthesis of the epoxide can be accomplished using chiral catalysts during the epoxidation step (see 2.1.1). The development of chiral ligands for metal catalysts is a key area of research. Pyridine-oxazoline (PyOX) type ligands, for example, have emerged as highly effective in a variety of asymmetric catalytic reactions. researchgate.netrsc.org These bidentate ligands coordinate to a metal center, creating a chiral environment that can direct the stereochemical outcome of the epoxidation.

When a racemic mixture of the pyridine-oxirane is produced, chiral resolution is required for separation. The most common method is the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent. wikipedia.org For example, the racemic epoxide can be opened regioselectively with a chiral amine to form diastereomeric β-amino alcohols. researchgate.net These diastereomers possess different physical properties, such as solubility, allowing them to be separated by conventional techniques like crystallization or chromatography. researchgate.netwikipedia.org After separation, the chiral auxiliary can be cleaved to yield the enantiomerically pure amino alcohol, which is a valuable chiral building block in its own right.

Another classical resolution technique is the formation of diastereomeric salts. wikipedia.org If the pyridine-oxirane compound or a derivative contains an acidic or basic functional group, it can be reacted with a chiral base (e.g., brucine) or a chiral acid (e.g., tartaric acid) to form salts that can be separated by fractional crystallization. wikipedia.orggoogle.com

Chemical Transformations and Mechanistic Reactivity of 2 Methyl 5 Oxiran 2 Yl Pyridine

Oxirane Ring-Opening Reactions: Regioselectivity and Stereochemistry

The high ring strain of the epoxide in 2-Methyl-5-(oxiran-2-yl)pyridine makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The regioselectivity and stereochemistry of these reactions are influenced by the nature of the nucleophile and the reaction conditions.

Nucleophilic Ring Opening with Heteroatom and Carbon-Based Reagents

The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, providing a route to 1,2-difunctionalized compounds. In the case of 2-Methyl-5-(oxiran-2-yl)pyridine, the presence of the pyridine (B92270) ring influences the reactivity of the epoxide.

Nucleophilic attack on the oxirane ring generally proceeds via an S_N2 mechanism. youtube.com This mechanism dictates that the nucleophile attacks the less sterically hindered carbon atom of the epoxide. For 2-Methyl-5-(oxiran-2-yl)pyridine, this corresponds to the terminal carbon of the oxirane ring. The pyridine ring, being electron-withdrawing, enhances the electrophilicity of the epoxide carbons, thereby facilitating the ring-opening process.

A variety of heteroatom and carbon-based nucleophiles can be employed in these reactions. Common heteroatom nucleophiles include amines, water, and alcohols. For instance, the reaction with amines in a polar solvent like dimethylformamide (DMF) at room temperature yields 2-(2-Amino-hydroxyethyl)pyridine derivatives. Similarly, hydrolysis with water, under either acidic or basic catalysis, produces 2-(1,2-Dihydroxyethyl)pyridine. The use of alcohols under anhydrous conditions with a Lewis acid catalyst like Boron trifluoride (BF₃) results in the formation of 2-(Alkoxy-hydroxyethyl)pyridine ethers.

Carbon-based nucleophiles, such as Grignard reagents, can also be used for the ring-opening of epoxides. However, these reactions often proceed slowly and may be accompanied by side products. To improve the reaction efficiency, copper(I) salts like copper(I) cyanide (CuCN) or copper(I) iodide (CuI) are often used as catalysts. mdpi.com

Table 1: Nucleophilic Ring-Opening Reactions of 2-(Oxiran-2-yl)pyridine

| Nucleophile | Conditions | Product | Mechanistic Notes |

| Amines | Room temperature, polar solvents (e.g., DMF) | 2-(2-Amino-hydroxyethyl)pyridine derivatives | Nucleophile attacks the less substituted epoxide carbon. The pyridine ring enhances electrophilicity through resonance. |

| Water | Acidic (H₂SO₄) or basic (NaOH) catalysis | 2-(1,2-Dihydroxyethyl)pyridine | Acid catalysis involves protonation of the epoxide oxygen, while basic catalysis involves deprotonation of the nucleophile. |

| Alcohols | Anhydrous conditions, Lewis acids (e.g., BF₃) | 2-(Alkoxy-hydroxyethyl)pyridine ethers | Steric effects are the primary determinants of regioselectivity. The electron-withdrawing nature of the pyridine ring accelerates the reaction. |

This table is based on data for the related compound 2-(Oxiran-2-yl)pyridine, as specific data for 2-Methyl-5-(oxiran-2-yl)pyridine was not available in the search results. The principles are expected to be analogous.

Acid- and Lewis Acid-Catalyzed Ring Opening Processes

Under acidic conditions, the regioselectivity of the epoxide ring-opening can be altered. The reaction mechanism shifts from a pure S_N2 pathway towards a process with more S_N1 character. d-nb.infokhanacademy.org The acid, either a Brønsted acid like sulfuric acid (H₂SO₄) or a Lewis acid like a metal triflate, protonates or coordinates to the epoxide oxygen. mdpi.com This activation makes the epoxide a better electrophile and weakens the C-O bonds.

The subsequent nucleophilic attack occurs at the carbon atom that can better stabilize the developing positive charge. In the case of 2-Methyl-5-(oxiran-2-yl)pyridine, the carbon atom adjacent to the pyridine ring (the α-position) is benzylic-like and can be stabilized by resonance with the aromatic ring. Therefore, under acidic conditions, nucleophilic attack is favored at the more substituted α-carbon. d-nb.info This contrasts with the regioselectivity observed under basic or neutral conditions, where attack occurs at the less substituted β-carbon. d-nb.infovu.nl

Lewis acids such as scandium triflate (Sc(OTf)₃) have been shown to be effective catalysts for the ring-opening of similar 2-oxiranyl-azaarenes with chiral amines, leading to the regioselective formation of β-amino alcohols. researchgate.net Other transition metal-based Lewis acids, including tin(IV) chloride (SnCl₄·5H₂O), cobalt(II) acetate (B1210297) (Co(OAc)₂·4H₂O), and nickel(II) chloride (NiCl₂), also catalyze the nucleophilic opening of epoxide rings by amines under solvent-free conditions. lookchem.com

Enantioselective Catalysis in Epoxide Ring Opening

The synthesis of enantiomerically pure compounds is of great importance in medicinal chemistry and materials science. mdpi.com Asymmetric ring-opening (ARO) of epoxides provides a powerful method for the synthesis of chiral 1,2-difunctionalized molecules. mdpi.com This can be achieved through the kinetic resolution of racemic epoxides or the desymmetrization of meso-epoxides using chiral catalysts. nih.govnih.gov

Metal-salen complexes have emerged as a highly effective class of catalysts for enantioselective epoxide ring-opening reactions. mdpi.comnih.gov For instance, chiral (salen)CrN₃ complexes have been successfully used for the asymmetric addition of trimethylsilyl (B98337) azide (B81097) (TMSN₃) to meso-epoxides. nih.gov The mechanism of this catalysis involves the cooperative activation of both the epoxide and the azide by two different metal centers. nih.gov Similarly, (salen)Co(III) catalysts have been developed for the highly enantioselective hydrolytic ring-opening of terminal epoxides, a method that has proven to be practical on both laboratory and industrial scales. nih.gov

While specific examples for the enantioselective ring-opening of 2-Methyl-5-(oxiran-2-yl)pyridine are not detailed in the provided search results, the principles of using chiral Lewis acids and metal-salen complexes are broadly applicable to this class of compounds. mdpi.comnih.gov The development of such catalytic systems for this specific substrate would be a valuable endeavor for accessing enantiomerically enriched pyridine-containing building blocks.

Reactivity of the Pyridine Ring System

The pyridine ring in 2-Methyl-5-(oxiran-2-yl)pyridine is an electron-deficient aromatic system, which influences its reactivity towards both nucleophilic and electrophilic reagents.

Nucleophilic Aromatic Substitution (S_NAr) on the Pyridine Nucleus

The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (S_NAr), particularly at the 2-, 4-, and 6-positions. stackexchange.comvaia.comyoutube.com These positions are electronically analogous to the ortho and para positions of a nitrobenzene (B124822) ring. youtube.com The attack of a nucleophile at these positions generates a high-energy anionic intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. stackexchange.comvaia.com In contrast, attack at the 3- or 5-position does not allow for this resonance stabilization, making S_NAr at these positions less favorable. stackexchange.com

For 2-Methyl-5-(oxiran-2-yl)pyridine, the presence of a good leaving group at the 2- or 6-position would be necessary for a successful S_NAr reaction. The reactivity can be further enhanced by N-alkylation of the pyridine ring, which increases its electron deficiency. nih.gov The typical order of leaving group ability in S_NAr reactions is F > NO₂ > Cl ≈ Br > I. nih.gov

Dearomatization Reactions of the Pyridine Moiety

Dearomatization reactions of pyridines offer a powerful strategy for the synthesis of highly functionalized piperidines and other saturated nitrogen heterocycles. nih.govnih.govresearchgate.net These reactions overcome the inherent stability of the aromatic pyridine ring and are often facilitated by transition metal catalysis. nih.govacs.org

One approach to dearomatization is through nucleophilic addition to the pyridine ring. nih.govacs.org Copper-catalyzed processes have been developed for the dearomatization of pyridines under mild conditions, often without the need for pre-activation of the heterocycle. nih.govacs.org For example, chiral copper hydride complexes can catalyze the enantioselective 1,4-dearomatization of pyridines. nih.govacs.org

Another strategy involves the oxidative dearomatization of pyridines. nih.gov Arenophile-mediated dearomatization can be used to directly introduce heteroatom functionalities without prior substrate activation. nih.gov For instance, photochemical para-cycloaddition of pyridines followed by dihydroxylation or epoxidation can provide access to dihydropyridine (B1217469) cis-diols and pyridine oxides. nih.gov

While specific examples of dearomatization reactions of 2-Methyl-5-(oxiran-2-yl)pyridine are not provided in the search results, the general principles of nucleophilic and oxidative dearomatization of pyridines are applicable to this molecule. The presence of the oxirane ring could potentially influence the course of these reactions, either through steric hindrance or by participating in subsequent intramolecular reactions.

Electrophilic Substitution and Functionalization at Pyridine Ring Positions

The pyridine ring is notoriously resistant to electrophilic aromatic substitution (EAS) reactions due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. allfordrugs.comquora.com When substitution does occur, it typically proceeds at the C-3 (meta) position, as attack at the C-2 (ortho) or C-4 (para) positions results in a destabilized cationic intermediate where the positive charge resides on the electronegative nitrogen atom. quora.comyoutube.com

In the case of 2-Methyl-5-(oxiran-2-yl)pyridine, the directing effects of the two substituents must be considered. The methyl group at the 2-position is an activating group, donating electron density to the ring via an inductive effect and hyperconjugation. ucalgary.calibretexts.org It typically directs incoming electrophiles to the ortho and para positions relative to itself (i.e., the 3- and 6-positions).

Conversely, the oxiranyl group at the 5-position is generally considered to be electron-withdrawing through an inductive effect (-I) due to the electronegativity of the oxygen atom. ucalgary.ca Electron-withdrawing groups typically act as deactivators and meta-directors for electrophilic aromatic substitution. wikipedia.org

The combination of these opposing effects on 2-Methyl-5-(oxiran-2-yl)pyridine makes predicting the precise outcome of electrophilic substitution challenging without experimental data. However, a qualitative analysis suggests the following:

Regioselectivity: The directing effects of the substituents are as follows:

The C-2 methyl group directs towards the 3- and 6-positions.

The C-5 oxiranyl group directs towards the 4- and 6-positions (meta to itself).

Therefore, the C-6 position is electronically favored by both substituents. The C-3 and C-4 positions are influenced by one directing group each. Steric hindrance from the adjacent methyl group might slightly disfavor attack at the C-3 position. Attack at the C-4 position would place the incoming electrophile between the two existing substituents, which could also be sterically hindered.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Methyl-5-(oxiran-2-yl)pyridine

| Position | Electronic Influence from C-2 Methyl (Activating) | Electronic Influence from C-5 Oxiranyl (Deactivating) | Predicted Outcome |

| C-3 | Ortho (Activating) | Ortho (Deactivating) | Possible, but potentially disfavored by sterics and deactivation from the oxiranyl group. |

| C-4 | Meta (Neutral) | Meta (Directing) | Possible, but sterically hindered. |

| C-6 | Para (Activating) | Meta (Directing) | Most likely position for electrophilic attack. |

It is important to note that harsh reaction conditions, often required for electrophilic substitution on pyridines, could lead to reactions involving the sensitive oxirane ring, such as acid-catalyzed ring-opening. allfordrugs.com Therefore, achieving selective functionalization of the pyridine ring without affecting the epoxide would necessitate carefully optimized conditions.

Tandem Reactions and Cascade Processes Involving Both Functional Groups

The dual functionality of 2-Methyl-5-(oxiran-2-yl)pyridine makes it an intriguing substrate for tandem or cascade reactions, where a single reaction setup initiates a sequence of transformations involving both the pyridine and oxirane moieties. While specific examples for this particular molecule are not prevalent in the literature, one can hypothesize potential reaction pathways based on the known reactivity of pyridines and epoxides.

A plausible tandem reaction could be initiated by the nucleophilic ring-opening of the epoxide, which in turn could trigger a cyclization event involving the pyridine ring. For instance, treatment with a suitable nucleophile (e.g., an amine or thiol) could open the epoxide to form an intermediate with a nucleophilic side chain. This side chain could then, either directly or after a subsequent activation step, attack the pyridine ring.

One can envision a scenario where an intramolecular nucleophilic aromatic substitution (SNA_r_) occurs, although this is less common on unsubstituted pyridine rings unless activated by strong electron-withdrawing groups or through the formation of a pyridinium (B92312) salt.

A more likely cascade process could involve the initial N-alkylation or N-oxidation of the pyridine nitrogen. This would significantly activate the pyridine ring towards nucleophilic attack. For example, reaction with an alkyl halide could form a pyridinium salt. The increased electrophilicity of the pyridine ring in this intermediate could then facilitate an intramolecular cyclization initiated by a nucleophile that has opened the oxirane ring.

Table 2: Hypothetical Tandem Reaction of 2-Methyl-5-(oxiran-2-yl)pyridine

| Step | Reaction Type | Description | Intermediate/Product |

| 1 | Nucleophilic Ring-Opening | An external nucleophile (Nu-H) attacks the less substituted carbon of the oxirane ring. | 2-(1-Hydroxy-2-(nucleophilomethyl)ethyl)-5-methylpyridine |

| 2 | Intramolecular Cyclization | The newly introduced nucleophilic group attacks an activated position on the pyridine ring (potentially after N-activation). | Fused heterocyclic system |

Such tandem reactions are powerful tools in synthetic chemistry for the rapid construction of complex molecular architectures from relatively simple starting materials. The specific outcomes of such processes with 2-Methyl-5-(oxiran-2-yl)pyridine would be highly dependent on the nature of the nucleophile, the reaction conditions, and the use of any activating agents for the pyridine ring. Further experimental investigation is required to explore and validate these potential synthetic pathways.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Two-Dimensional Techniques for Elucidating Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-Methyl-5-(oxiran-2-yl)pyridine in solution. Through ¹H NMR, ¹³C NMR, and various 2D NMR experiments, a complete picture of the atomic connectivity and spatial relationships can be assembled.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons and their local electronic environments. For 2-Methyl-5-(oxiran-2-yl)pyridine, distinct signals are expected for the methyl group, the three protons on the pyridine (B92270) ring, and the three protons of the oxirane ring. Based on data from analogous compounds like 5-ethyl-2-methylpyridine and styrene (B11656) oxide, a predicted spectrum can be outlined rsc.orgrsc.org.

The methyl protons (CH₃) at the C2 position are expected to appear as a singlet in the upfield region, typically around δ 2.50 ppm rsc.org. The aromatic protons on the pyridine ring will appear further downfield. H6, adjacent to the nitrogen, is anticipated to be the most deshielded, appearing as a doublet or singlet around δ 8.3-8.4 ppm. H4 is expected as a doublet of doublets around δ 7.4-7.5 ppm, and H3 as a doublet around δ 7.1-7.2 ppm rsc.org.

The three protons of the oxirane ring form a distinct AMX spin system due to their diastereotopic nature. The proton on the carbon attached to the pyridine ring (methine proton, CH) is expected around δ 3.8-3.9 ppm as a doublet of doublets rsc.org. The two geminal protons on the terminal carbon of the epoxide (CH₂) will show separate signals, typically around δ 3.1-3.2 ppm and δ 2.7-2.8 ppm, each as a doublet of doublets rsc.orgchemicalbook.com.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H6 (Pyridine) | 8.3 - 8.4 | d | J(H6,H4) ≈ 2.0 |

| H4 (Pyridine) | 7.4 - 7.5 | dd | J(H4,H3) ≈ 8.0, J(H4,H6) ≈ 2.0 |

| H3 (Pyridine) | 7.1 - 7.2 | d | J(H3,H4) ≈ 8.0 |

| H (Oxirane, CH) | 3.8 - 3.9 | dd | J(gem) ≈ 5.5, J(cis) ≈ 4.1, J(trans) ≈ 2.6 |

| H (Oxirane, CH₂) | 3.1 - 3.2 | dd | J(gem) ≈ 5.5, J(trans) ≈ 2.6 |

| H (Oxirane, CH₂) | 2.7 - 2.8 | dd | J(gem) ≈ 5.5, J(cis) ≈ 4.1 |

| -CH₃ | ~2.50 | s | N/A |

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. 2-Methyl-5-(oxiran-2-yl)pyridine has eight unique carbon atoms. The pyridine ring carbons are expected in the δ 120-160 ppm range, with the carbon bearing the methyl group (C2) appearing around δ 155-156 ppm and the carbon attached to the oxirane (C5) around δ 136-137 ppm rsc.org. The methyl carbon signal is anticipated in the aliphatic region, around δ 24-26 ppm rsc.org. The two carbons of the oxirane ring are expected at approximately δ 51-53 ppm (methine, CH) and δ 45-47 ppm (methylene, CH₂) hmdb.ca.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | 155 - 157 |

| C6 (Pyridine) | 148 - 150 |

| C4 (Pyridine) | 136 - 138 |

| C5 (Pyridine) | 132 - 134 |

| C3 (Pyridine) | 122 - 124 |

| C (Oxirane, CH) | 51 - 53 |

| C (Oxirane, CH₂) | 45 - 47 |

| -CH₃ | 24 - 26 |

Two-Dimensional (2D) NMR Techniques To unambiguously assign these signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the connectivity between H3 and H4 on the pyridine ring, as well as the couplings between all three protons on the oxirane ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon, allowing for the definitive assignment of each carbon atom that bears protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in 2-Methyl-5-(oxiran-2-yl)pyridine. These methods are complementary, as some molecular vibrations are more active in IR while others are more prominent in Raman spectra mdpi.com.

The key functional groups are the substituted pyridine ring, the methyl group, and the oxirane ring.

Pyridine Ring Vibrations : The aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ region. Characteristic C=C and C=N ring stretching vibrations typically appear in the 1400–1650 cm⁻¹ range researchgate.net.

Methyl Group Vibrations : The aliphatic C-H stretching modes of the methyl group will produce signals in the 2850–3000 cm⁻¹ region.

Oxirane Ring Vibrations : The epoxide moiety has several characteristic vibrations. The C-H stretching of the oxirane ring protons occurs just above 3000 cm⁻¹. The most diagnostic peaks are the ring "breathing" modes, which are often observed near 1250 cm⁻¹, and ring deformation modes, which can be found between 790 and 950 cm⁻¹ mdpi.comoceanoptics.com. The peak around 790 cm⁻¹ is often particularly characteristic of cycloaliphatic epoxides mdpi.com.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Spectroscopy Method |

| C-H Stretch | Aromatic (Pyridine) | 3000 - 3100 | IR, Raman |

| C-H Stretch | Oxirane | 3000 - 3080 | IR, Raman |

| C-H Stretch | Methyl (Aliphatic) | 2850 - 3000 | IR, Raman |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1650 | IR, Raman |

| Ring Breathing | Oxirane | ~1250 | Raman |

| Asymmetric Ring Stretch | Oxirane | 800 - 950 | IR |

| Ring Deformation | Oxirane | ~790 | Raman |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization.

For 2-Methyl-5-(oxiran-2-yl)pyridine (molecular formula C₈H₉NO), the calculated monoisotopic mass is 135.0684 Da. High-Resolution Mass Spectrometry (HRMS) would be employed to experimentally verify this exact mass, confirming the elemental composition.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) at m/z 135. This ion is energetically unstable and will undergo fragmentation. The analysis of these fragments provides structural information. Plausible fragmentation pathways include:

Benzylic-type Cleavage : Cleavage of the C-C bond within the oxirane ring is a likely pathway, leading to the formation of a stable pyridinyl-stabilized radical and a formyl cation or vice versa.

Loss of CO : A common fragmentation for epoxides involves rearrangement and loss of a neutral carbon monoxide (CO) molecule (28 Da), which would result in a fragment ion at m/z 107.

Cleavage of the C5-Epoxide Bond : The bond between the pyridine ring and the oxirane group can cleave, potentially leading to a fragment corresponding to the methylpyridine cation at m/z 92 or the oxiranyl cation.

Loss of a Methyl Radical : Loss of the methyl group from the pyridine ring is less common but possible, leading to a fragment at m/z 120.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 135 | [C₈H₉NO]⁺˙ (Molecular Ion) | N/A |

| 120 | [C₇H₆NO]⁺ | •CH₃ |

| 107 | [C₇H₉N]⁺˙ | CO |

| 92 | [C₆H₆N]⁺ | •C₂H₃O |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

Should 2-Methyl-5-(oxiran-2-yl)pyridine be obtainable as a suitable single crystal, X-ray crystallography would provide the most definitive structural information. This technique allows for the precise determination of the three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.

A key piece of information from X-ray crystallography would be the determination of the absolute configuration of the chiral center at the oxirane ring's methine carbon. This is crucial as the compound exists as a pair of enantiomers, (R)- and (S)-2-Methyl-5-(oxiran-2-yl)pyridine. The analysis would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing arrangement. This data provides a benchmark for comparing theoretical calculations and understanding the compound's solid-state properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The primary chromophore in 2-Methyl-5-(oxiran-2-yl)pyridine is the pyridine ring. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.

The π → π* transitions, which are typically high-intensity, are expected to appear in the 200-280 nm range, characteristic of substituted pyridines. The n → π* transition, involving the non-bonding electrons on the nitrogen atom, is of lower intensity and may appear as a shoulder on the main absorption bands at a longer wavelength, potentially above 270 nm. The methyl and oxiranyl groups act as auxochromes, which can cause minor shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima compared to unsubstituted pyridine. The solvent used for the analysis can also influence the position of these peaks, particularly the n → π* transition.

Computational and Theoretical Investigations of 2 Methyl 5 Oxiran 2 Yl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. For derivatives of pyridine (B92270), DFT calculations are routinely employed to determine molecular structure, stability, and the nature of frontier molecular orbitals (HOMO and LUMO).

Detailed research findings from DFT studies on analogous pyridine-epoxide systems reveal key structural and electronic features. Hybrid functionals, such as B3LYP, combined with a 6-311++G(d,p) basis set, are commonly used to accurately model the geometry and electronic properties. nih.gov X-ray crystallography on similar compounds shows a planar pyridine ring and a strained epoxide group. nih.gov The C-N bond distances in the pyridine ring are typically around 1.34 Å, while the C-O bonds in the epoxide ring are approximately 1.44 Å, which is characteristic of strained three-membered rings. nih.gov

The electronic structure is critical to understanding the molecule's reactivity. The epoxide group is highly reactive and can form covalent bonds with nucleophiles. DFT calculations help to map the electrostatic potential surface, identifying the nucleophilic sites, such as the epoxide oxygen atom, and electrophilic centers. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial descriptor of chemical reactivity and stability. For similar pyridine derivatives, HOMO-LUMO gaps have been calculated to be around 5.2 eV, indicating moderate stability. nih.gov A lower energy gap generally corresponds to higher reactivity. mdpi.com

Table 1: Typical Geometric and Electronic Parameters from DFT Calculations for Pyridine-Epoxide Systems

| Parameter | Typical Calculated/Observed Value | Significance |

| Pyridine C-N Bond Length | ~1.34 Å nih.gov | Indicates aromatic character and bond strength within the pyridine ring. |

| Epoxide C-O Bond Length | ~1.44 Å nih.gov | Reflects the strain and reactivity of the three-membered oxirane ring. nih.gov |

| Pyridine-Epoxide Dihedral Angle | 12° to 25° nih.gov | Describes the rotational orientation between the two functional groups. |

| HOMO-LUMO Energy Gap | ~5.2 eV nih.gov | Correlates with the chemical reactivity and kinetic stability of the molecule. |

Note: Data is based on studies of analogous compounds and represents typical values.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational landscapes and flexibility of 2-Methyl-5-(oxiran-2-yl)pyridine in different environments. unipa.it By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule folds, flexes, and interacts with its surroundings. unipa.itmdpi.com

For pyridine derivatives, MD simulations have been used to study conformational preferences in solution. nih.govmdpi.com These simulations show that molecules can exist in various conformations, from extended to compact or folded forms, with the solvent environment playing a crucial role. mdpi.com Analysis of the simulation trajectories can reveal the relative populations of different conformers and the energy barriers between them.

Key metrics are used to analyze MD trajectories:

Root-Mean-Square Fluctuation (RMSF): Highlights the fluctuation of individual atoms or residues, identifying flexible regions within the molecule. nih.gov

Radius of Gyration (Rg): Describes the compactness of the molecule's structure over time. nih.gov

Interaction Fingerprints (IFPs): This concept can be applied to MD simulations to systematically analyze intermolecular and intramolecular interactions over time. nih.gov

Table 2: Analysis Techniques in Molecular Dynamics Simulations

| Analysis Technique | Information Provided | Relevance to 2-Methyl-5-(oxiran-2-yl)pyridine |

| RMSD | Structural stability and convergence of the simulation. nih.gov | Assesses whether the molecule maintains a stable average conformation. |

| RMSF | Flexibility of different parts of the molecule. nih.gov | Identifies the mobility of the oxirane ring relative to the pyridine core. |

| Radius of Gyration | Overall compactness and folding behavior. nih.gov | Reveals preferences for extended or compact shapes in different solvents. |

| Conformational Analysis | Identification of stable and metastable conformations. mdpi.com | Determines the most likely shapes the molecule will adopt in solution. |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states (TS). The high reactivity of the epoxide ring in 2-Methyl-5-(oxiran-2-yl)pyridine makes its ring-opening reactions a primary focus of mechanistic studies.

DFT calculations can map the potential energy surface (PES) for a given reaction, revealing the lowest energy path from reactants to products. This involves optimizing the geometries of all stationary points, including reactants, intermediates, products, and, crucially, the transition states that connect them. The calculated activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.

Studies on the ring-opening of epoxides show that the mechanism can be highly dependent on the catalyst and the substituents. For instance, DFT studies on the copolymerization of styrene (B11656) oxide and CO2 have shown that nucleophilic attack occurs at the Cα-O bond, a process stabilized by the phenyl group. researchgate.net In another study on CO2 cycloaddition to epoxides catalyzed by nicotinamidium halides, DFT results indicated that replacing a proton on the pyridine ring with a methyl group influences the reaction mechanism. unipa.it This suggests that the methyl group in 2-Methyl-5-(oxiran-2-yl)pyridine is not merely a spectator but can actively participate in or sterically influence the reaction pathway. unipa.it

Computational investigations can distinguish between different possible mechanisms, such as SN1- or SN2-type ring-opening, and concerted versus stepwise pathways. researchgate.netfigshare.com For example, a concerted mechanism has been proposed for the epoxidation of 2-vinylpyridine. By calculating the energies of transition states, researchers can predict the regioselectivity and stereoselectivity of reactions involving the oxirane ring.

Quantitative Structure-Property Relationship (QSPR) Studies of Chemical Descriptors

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build predictive models correlating the chemical structure of compounds with their physical, chemical, or biological properties. nih.gov These models are typically statistical in nature, often employing linear or non-linear regression to establish a mathematical relationship between calculated molecular descriptors and an experimentally measured property. nih.gov

For a QSPR study of 2-Methyl-5-(oxiran-2-yl)pyridine and its derivatives, the first step is to calculate a wide range of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure.

Table 3: Examples of Chemical Descriptors for QSPR Studies

| Descriptor Class | Examples | Property Encoded |

| Constitutional | Molecular Weight, Atom Counts, Number of Rings | Basic molecular composition and size. |

| Topological | Wiener Index, Randić Index, Kier & Hall Indices | Atomic connectivity and branching. nih.gov |

| Geometric | Molecular Surface Area, Molecular Volume, Radius of Gyration | 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Electron distribution and reactivity. mdpi.com |

| Physicochemical | LogP (Octanol-Water Partition Coefficient), Molar Refractivity | Lipophilicity and polarizability. |

Once the descriptors are calculated, a QSPR model is developed using a training set of molecules with known properties. The goal is to create an equation that can accurately predict the property for new, untested molecules based solely on their calculated descriptors. QSPR models can be used to predict a wide array of properties, such as boiling point, solubility, toxicity, and reaction rates, facilitating the virtual screening of large compound libraries and prioritizing candidates for synthesis and testing. nih.gov

Role As a Building Block in Complex Organic Synthesis and Materials Science

Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocycles

The strained oxirane ring of 2-Methyl-5-(oxiran-2-yl)pyridine is highly susceptible to nucleophilic attack, a characteristic that is exploited in the synthesis of more complex nitrogen-containing heterocycles. The reaction typically proceeds via an SN2 mechanism, where a nucleophile preferentially attacks the less sterically hindered carbon of the epoxide. This ring-opening reaction with various nitrogen-based nucleophiles generates β-amino alcohol intermediates, which can subsequently undergo intramolecular cyclization to yield a variety of new heterocyclic systems. openmedicinalchemistryjournal.com

The pyridine (B92270) ring's electron-withdrawing nature can enhance the electrophilicity of the epoxide carbons, facilitating the ring-opening process. By choosing the appropriate nitrogen nucleophile, a range of heterocyclic scaffolds can be accessed. For instance, reaction with primary amines or ammonia (B1221849) yields N-substituted or unsubstituted amino alcohols. These intermediates are precursors to substituted piperazines if reacted with another equivalent of an appropriate bis-electrophile, or they can be further functionalized. The reaction with hydrazine (B178648) can lead to the formation of pyridinyl-substituted pyrazolidine (B1218672) derivatives. Similarly, using amino acids as nucleophiles can pave the way for the synthesis of complex structures like substituted piperazinones after subsequent cyclization. A prominent example of a related structure is 2-Methyl-5-(pyrrolidin-2-yl)pyridine, a compound that highlights the feasibility of forming five-membered nitrogen heterocycles attached to the pyridine core. nih.govnih.gov

| Nucleophile | Intermediate Product | Resulting Heterocycle (Potential) |

| Ammonia (NH₃) | 1-amino-1-(6-methylpyridin-3-yl)ethan-2-ol | - |

| Benzylamine | 1-(benzylamino)-1-(6-methylpyridin-3-yl)ethan-2-ol | - |

| Hydrazine (N₂H₄) | 1-(6-methylpyridin-3-yl)-1-(hydrazinyl)ethan-2-ol | Substituted Pyrazolidine |

| Ethylenediamine | N¹-(1-(6-methylpyridin-3-yl)-2-hydroxyethyl)ethane-1,2-diamine | Substituted Piperazine |

| Azide (B81097) (N₃⁻) | 5-(1-azido-2-hydroxyethyl)-2-methylpyridine | Substituted Triazole (via cycloaddition) |

Application in the Development of Chiral Ligands and Catalysts

In the field of asymmetric catalysis, the development of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. 2-Methyl-5-(oxiran-2-yl)pyridine serves as an excellent starting material for such ligands due to the inherent chirality of the epoxide ring. When used in an enantiomerically pure form, such as (R)- or (S)-2-Methyl-5-(oxiran-2-yl)pyridine, it allows for the synthesis of chiral ligands with well-defined stereochemistry.

The stereospecific ring-opening of the chiral epoxide with various nucleophiles produces chiral β-amino alcohols or other functionalized derivatives. These products, which contain a pyridine nitrogen atom and at least one other heteroatom (oxygen and/or nitrogen) in a specific 1,2-relationship, are ideal precursors for bidentate or tridentate ligands. For example, reaction with a chiral amine can generate a C₂-symmetric or non-symmetric chiral diamine alcohol, a privileged scaffold in catalysis. These ligands can then coordinate with transition metals (e.g., Ruthenium, Iridium, Copper) to form catalysts capable of inducing high enantioselectivity in a wide range of organic transformations. The pyridine nitrogen and the atoms from the opened ring form a stable chelate with the metal center, creating a defined chiral environment around the catalytic site. The development of pyridine-oxazoline (PyOx) type ligands, which share structural similarities with derivatives of this compound, has led to significant advances in asymmetric catalysis. nih.gov

| Reactant | Resulting Chiral Ligand Scaffold | Potential Metal Coordination |

| Chiral Amine | Chiral (Pyridinyl)amino alcohol | N, N', O |

| Thiol | Chiral (Pyridinyl)thio alcohol | N, S, O |

| Phosphine | Chiral (Pyridinyl)phosphino alcohol | N, P, O |

| Chiral Amino Acid | Chiral (Pyridinyl)amino acid derivative | N, N', O, O' |

Integration into Polymeric Materials via Ring-Opening Polymerization

The inherent ring strain of the epoxide group makes 2-Methyl-5-(oxiran-2-yl)pyridine a suitable monomer for ring-opening polymerization (ROP). This process allows for its integration into polymer backbones, creating materials with pendant 2-methylpyridine (B31789) units. These pendant groups can impart unique properties to the resulting polymer, such as Lewis basicity, pH-responsiveness, and the ability to coordinate with metal ions.

The ROP of this monomer can be initiated through either cationic or anionic mechanisms.

Cationic ROP: Initiated by strong acids or Lewis acids, this mechanism involves the protonation or coordination to the epoxide oxygen, followed by nucleophilic attack from another monomer unit. The pyridine nitrogen can influence the polymerization by competing for the cationic initiator, potentially complicating the process.

Anionic ROP: Initiated by strong bases (e.g., alkoxides, organometallics), this mechanism involves the nucleophilic attack of the initiator on one of the epoxide carbons. The resulting alkoxide chain end then propagates by attacking subsequent monomer units.

The resulting polymer is a polyether with regularly spaced 2-methyl-5-pyridinyl side chains. These materials have potential applications as polymer-supported catalysts, metal-chelating resins for water treatment, or as components in self-assembling block copolymers. The presence of the basic pyridine units can make the polymer's solubility and conformation sensitive to pH, opening possibilities for use in smart materials and drug delivery systems. The polymerization of epoxide-containing monomers on surfaces to create ordered polymeric structures has also been demonstrated, suggesting pathways to novel functional materials. ecust.edu.cn

| Polymerization Method | Initiator Example | Propagating Species | Resulting Polymer Structure |

| Cationic ROP | BF₃·OEt₂ | Oxonium ion | Polyether with pendant pyridinyl groups |

| Anionic ROP | n-BuLi | Alkoxide | Polyether with pendant pyridinyl groups |

Emerging Research Directions and Future Outlook

Development of Sustainable and Green Chemistry Approaches for Synthesis and Transformations

The chemical industry's increasing focus on sustainability has spurred research into greener synthetic routes for pyridine (B92270) derivatives and eco-friendly transformations of epoxides. nih.govresearchgate.net Green chemistry principles are being actively applied to minimize the environmental impact of producing compounds like 2-Methyl-5-(oxiran-2-yl)pyridine. Key strategies include the use of safer solvents, renewable starting materials, and processes that reduce energy consumption and waste generation. researchgate.net

Recent approaches to synthesizing pyridine-based molecules emphasize methods that improve atom economy and operational efficiency. These include:

Microwave-Assisted and Ultrasonic Synthesis: These techniques can significantly shorten reaction times, increase product yields, and reduce energy usage compared to conventional heating methods. nih.govrasayanjournal.co.in

Solvent-Free and Mechanochemical Methods: Conducting reactions without a solvent or using mechanical force (ball milling) minimizes the use of hazardous organic solvents, leading to cleaner reaction profiles and simpler product purification. rasayanjournal.co.inmdpi.com

Continuous Flow Processing: The synthesis of substituted pyridines, such as 2-methylpyridines, has been achieved using continuous flow systems. mdpi.comresearchgate.net This technology offers superior safety, reduced waste, and shorter reaction times compared to traditional batch processing, making it a highly promising green alternative. researchgate.net

Use of Green Catalysts: The development of recyclable catalysts or those derived from abundant, non-toxic metals is a central theme in sustainable chemistry. nih.govmdpi.com

For the oxirane functional group, research is geared towards sustainable transformations. A notable development is the creation of an efficient and environmentally benign catalyst system based on an iron(III) benzoate (B1203000) complex for the ring-opening of epoxides. rsc.org This system avoids the use of halogenated compounds and operates effectively in green solvents or even under neat conditions, contributing to a more sustainable reaction profile. rsc.org The broader goal is to replace traditional chemical processes with catalytic transformations that convert renewable feedstocks into valuable monomers and polymers, including polyesters and polycarbonates derived from epoxides. acs.org

Exploration of Novel Catalytic Systems for Pyridine-Oxirane Chemistry

The dual functionality of 2-Methyl-5-(oxiran-2-yl)pyridine presents a unique opportunity for catalysis research. The pyridine nitrogen can act as a built-in Lewis base or ligand, while the oxirane ring is a versatile electrophile. This has led to the exploration of innovative catalytic systems that can selectively control the compound's reactivity for various transformations, particularly in polymerization.

One of the most significant areas of research is the ring-opening copolymerization (ROCOP) of epoxides with carbon dioxide (CO2) to produce aliphatic polycarbonates. nih.govroyalsocietypublishing.org The choice of catalyst is critical in this process to control the polymer's properties and composition. nih.govroyalsocietypublishing.org Advanced catalytic systems are being designed to enhance efficiency and selectivity. For instance, cooperative catalysis, which utilizes a Lewis acid in conjunction with a Lewis base like pyridine, has been shown to improve catalytic activity and chemoselectivity in epoxide reactions. rsc.org

Recent innovations in catalyst design for epoxide transformations include:

Homogeneous Polymeric Catalysts: A novel strategy involves creating polymeric catalysts that unite different active centers, such as aluminum porphyrin (Lewis acid) and a tertiary amine (Lewis base), onto a single polymer chain. chinesechemsoc.org This "unity makes strength" approach converts weaker intermolecular interactions into stronger intramolecular ones, significantly boosting catalytic activity for CO2/epoxide copolymerization. chinesechemsoc.org

Cooperative Iron-Based Systems: A highly sustainable cooperative catalyst system composed of an iron(III) benzoate complex and guanidinium (B1211019) carbonate has been developed for epoxide ring-opening reactions. rsc.org This system is notable for being halide-free, effective in green solvents, and outperforming many state-of-the-art catalysts. rsc.org

Heterogeneous Catalysts: For the synthesis of the methylpyridine core, research has focused on developing robust heterogeneous catalysts. Systems based on cadmium oxide on a kaolin (B608303) support have been studied for the gas-phase synthesis of methylpyridines, demonstrating the potential for industrial-scale production. semanticscholar.org Raney® nickel has also been employed as a heterogeneous catalyst in continuous flow systems for the α-methylation of pyridines. mdpi.com

These developments in catalysis are crucial for unlocking the full potential of pyridine-oxirane chemistry, enabling the precise synthesis of complex molecules and polymers with tailored properties.

Table 1: Examples of Novel Catalytic Systems and Their Applications

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Polymeric Al-porphyrin and tertiary amine | CO2/Epoxide Copolymerization | High catalytic activity (4300 h⁻¹) due to intramolecular synergistic effects. | chinesechemsoc.org |

| Iron(III) benzoate complex and guanidinium carbonate | Epoxide Ring-Opening | Sustainable, halide-free, environmentally benign, and highly active in green solvents. | rsc.org |

| Raney® Nickel | α-Methylation of Pyridines (Flow Chemistry) | Greener process, high selectivity, short reaction times, and reduced waste. | mdpi.com |

| Phosphine Oxide | Intermolecular aza-Wittig/Diels–Alder | Enables a three-component synthesis of polysubstituted pyridines. | nih.gov |

Innovative Applications in Advanced Materials Science

The incorporation of the pyridine moiety into polymers imparts unique chemical and physical properties, making them suitable for a wide range of advanced applications. 2-Methyl-5-(oxiran-2-yl)pyridine, as a functional monomer, can be used to synthesize such high-value polymers. The oxirane ring allows for polymerization or grafting, while the pyridine unit provides sites for hydrogen bonding, metal coordination, quaternization, and acid-base interactions.

Emerging applications for pyridine-containing materials include:

Energy Materials: Pyridine-based polymers are being developed as electrolytes for energy devices. Novel aromatic poly(ether sulfone) copolymers containing pyridine have been synthesized for use as proton exchange membranes in high-temperature fuel cells. acs.org When doped with phosphoric acid, these materials exhibit high thermal stability and ionic conductivity. acs.org Additionally, polymers derived from pyridine and thiophene (B33073) show promise as electron donor layers in organic solar cells. researchgate.net

Conducting Polymers and Electronics: Through processes like quaternization, pyridine-containing polymers can be made into ionically conducting materials. tsijournals.com These polyelectrolytes are candidates for use in optoelectronic applications, energy storage devices, and permselective membranes. tsijournals.com

Environmental and Separation Applications: The ability of the pyridine nitrogen to coordinate with metal ions makes these polymers excellent materials for environmental remediation. They have been investigated for the absorption of metals and the removal of organic contaminants from wastewater. researchgate.net

Advanced Functional Materials: Pyridine-containing block copolymers can self-assemble into a variety of complex, ordered structures, such as nanopatterned films and micelles. researchgate.net Furthermore, grafting pyridine moieties onto other polymer backbones has been shown to create materials with strong fluorescence and antimicrobial properties. mdpi.com The ring-opening copolymerization of epoxides like 2-Methyl-5-(oxiran-2-yl)pyridine with CO2 yields polycarbonates, which are valuable precursors to polyurethanes used in foams, coatings, and adhesives. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methyl-5-(oxiran-2-yl)pyridine, and what are the critical reaction parameters?

- Methodology : The compound can be synthesized via epoxidation of a precursor such as 5-vinyl-2-methylpyridine using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. Key parameters include reaction temperature, stoichiometry of the oxidizing agent, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires careful control of reaction time and exclusion of moisture .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via HPLC (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing 2-Methyl-5-(oxiran-2-yl)pyridine?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). The epoxide protons typically resonate at δ 3.5–4.5 ppm as multiplet signals, while methyl groups on pyridine appear as singlets near δ 2.5 ppm .

- FT-IR : Confirm the presence of the epoxide ring via C-O-C asymmetric stretching at ~1250 cm⁻¹ and symmetric stretching at ~950 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are essential when handling 2-Methyl-5-(oxiran-2-yl)pyridine in the lab?

- Guidelines :

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent epoxide ring hydrolysis .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction mechanisms involving the epoxide ring in 2-Methyl-5-(oxiran-2-yl)pyridine be elucidated?

- Methodology :

- Kinetic Studies : Track ring-opening reactions (e.g., nucleophilic attack by amines or thiols) using UV-Vis spectroscopy or stopped-flow techniques. Determine rate constants under varying pH and temperature conditions .

- Computational Modeling : Employ density functional theory (DFT) to analyze transition states and regioselectivity in ring-opening pathways. Software like Gaussian or ORCA can predict activation energies .

Q. What strategies improve diastereoselectivity in synthesizing derivatives of 2-Methyl-5-(oxiran-2-yl)pyridine?

- Approach :

- Chiral Catalysts : Use Sharpless asymmetric epoxidation conditions (e.g., Ti(OiPr)₄, diethyl tartrate) to control stereochemistry during epoxide formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance selectivity by stabilizing transition states.

- Monitoring : Analyze diastereomeric ratios (dr) via chiral HPLC or ¹³C NMR .

Q. What are the potential applications of 2-Methyl-5-(oxiran-2-yl)pyridine in catalysis or materials science?

- Applications :

- Ligand Design : The pyridine-epoxide structure can coordinate transition metals (e.g., Pd, Cu) for cross-coupling reactions. For example, palladium complexes of this compound have shown efficacy in Suzuki-Miyaura couplings .

- Polymer Chemistry : The epoxide group enables ring-opening polymerization (ROP) to create functionalized polymers. Initiate ROP with Lewis acids (e.g., BF₃·OEt₂) and characterize polymers via GPC and DSC .

Data Contradictions and Resolutions

- Synthetic Yields : reports a 31% yield for a related epoxide synthesis, while achieves 81–92% yields using optimized palladium catalysis. Resolution: Higher yields are attainable with transition-metal catalysts and rigorous exclusion of oxygen .

- Epoxide Stability : Some studies note hydrolysis under acidic conditions, while others report stability in neutral buffers. Recommendation: Conduct stability assays in target reaction media before application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.